

Technical Guide: α -D-Glucose- $^{13}\text{C}_6,\text{d}_7$ for Advanced Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-D-glucose- $^{13}\text{C}_6,\text{d}_7$

Cat. No.: B15138392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

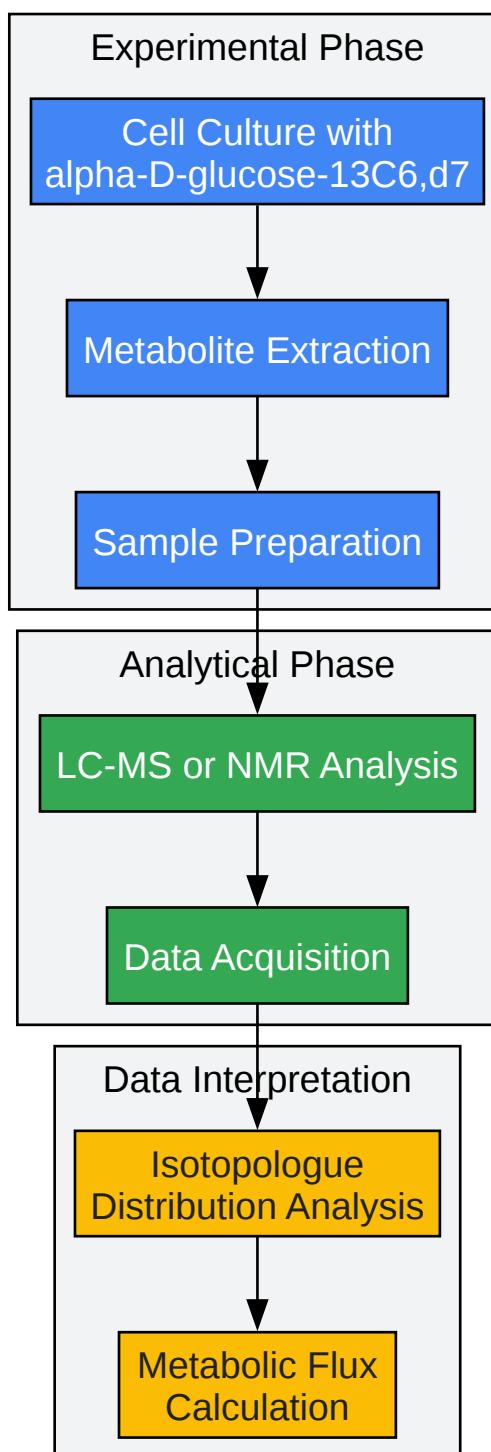
This technical guide provides a comprehensive overview of α -D-glucose- $^{13}\text{C}_6,\text{d}_7$, a stable isotope-labeled derivative of glucose. This powerful research tool is essential for professionals engaged in metabolic studies, offering a unique window into cellular bioenergetics and biosynthesis.

Product Overview and Specifications

α -D-glucose- $^{13}\text{C}_6,\text{d}_7$ is a specially synthesized form of glucose where all six carbon atoms are replaced with the heavy isotope ^{13}C , and seven hydrogen atoms are substituted with deuterium (D).^[1] This dual-labeling strategy allows for the simultaneous tracing of the carbon backbone and hydrogen atoms within metabolic pathways.^[2] It is a non-radioactive, stable tracer used extensively in metabolic flux analysis (MFA), particularly in cancer metabolism research and drug development to understand how therapeutic agents affect cellular metabolic processes.^[2]

Chemical and Physical Properties

The following table summarizes the key quantitative data for α -D-glucose- $^{13}\text{C}_6,\text{d}_7$, compiled from various suppliers.


Property	Value	Source
Molecular Formula	$^{13}\text{C}_6\text{H}_5\text{D}_7\text{O}_6$	Sigma-Aldrich
Molecular Weight	193.15 g/mol	Benchchem, Cambridge Isotope Laboratories
Isotopic Purity (^{13}C)	≥ 99 atom %	Benchchem
Isotopic Purity (D)	≥ 97 atom %	Benchchem
Chemical Purity	98-99% (CP)	Cambridge Isotope Laboratories, Sigma-Aldrich
Appearance	Powder	Sigma-Aldrich
Melting Point	150-152 °C	Sigma-Aldrich
Optical Activity	$[\alpha]_{D}^{25} +52.0^\circ$, c = 2 in H_2O (trace NH_4OH)	Sigma-Aldrich
Storage Temperature	Room Temperature, away from light and moisture	Cambridge Isotope Laboratories, Sigma-Aldrich

Experimental Protocols and Applications

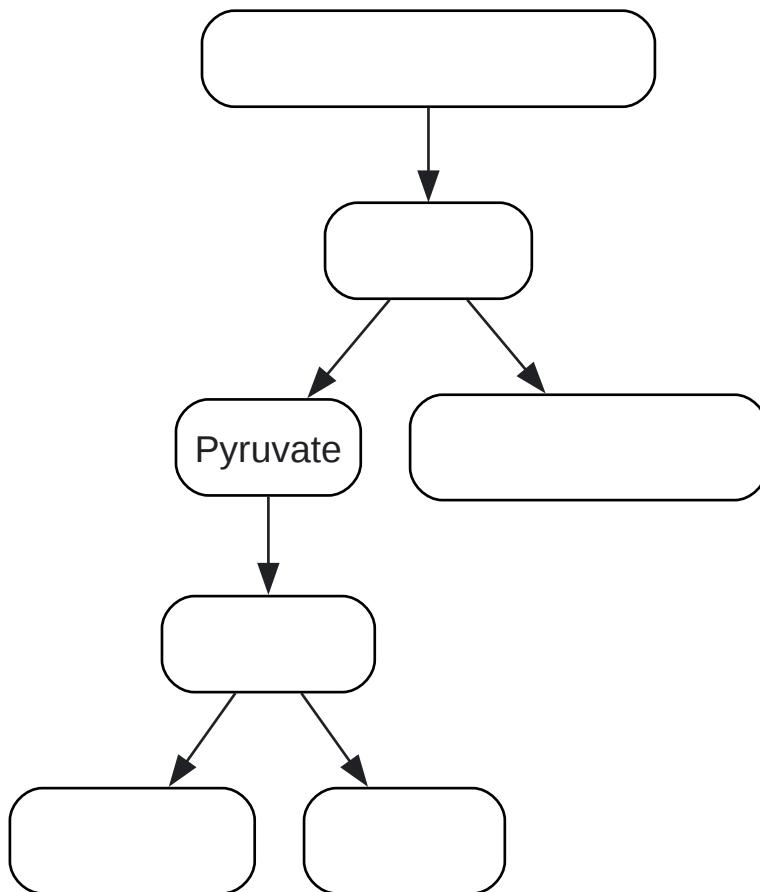
alpha-D-glucose- $^{13}\text{C}_6,\text{d}_7$ is a primary tool for tracing glucose metabolism in both *in vitro* and *in vivo* studies. Its applications include dissecting glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway.[\[3\]](#)

General Workflow for Metabolic Flux Analysis

The use of alpha-D-glucose- $^{13}\text{C}_6,\text{d}_7$ in metabolic flux analysis typically follows a standardized workflow. The diagram below illustrates the key steps from cell culture to data analysis.

[Click to download full resolution via product page](#)

Workflow for Metabolic Flux Analysis.


Sample Preparation for Mass Spectrometry Analysis

A crucial step in metabolic studies is the preparation of samples for analysis. The following protocol is a general guideline for plasma samples.[\[4\]](#)

- Protein Precipitation: To 100 μ L of plasma, add 400 μ L of a cold (-20°C) extraction solvent, such as 80% methanol in water.
- Internal Standard: Add an appropriate amount of an internal standard if required for absolute quantification.
- Vortexing: Vigorously vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 \times g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
- Drying: Dry the metabolite extract completely using a vacuum centrifuge. The dried pellet can be stored at -80°C.
- Reconstitution: Reconstitute the dried pellet in a suitable solvent for the intended analytical platform (e.g., LC-MS or NMR).

Central Carbon Metabolism and Tracer Integration

alpha-D-glucose- $^{13}\text{C}_6,\text{d}_7$ enters central carbon metabolism through glycolysis. The labeled carbons and deuterium can then be traced through various interconnected pathways, providing insights into the metabolic state of the system under investigation.

[Click to download full resolution via product page](#)

Integration into Central Carbon Metabolism.

Analytical Techniques

The analysis of metabolites derived from alpha-D-glucose- $^{13}\text{C}_6,\text{d}_7$ is primarily conducted using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

- Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is used to separate and detect the labeled metabolites. By analyzing the mass shifts and fragmentation patterns, researchers can determine the incorporation of ^{13}C and deuterium.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific positions of the ^{13}C atoms within the metabolite molecules, which is crucial for detailed metabolic flux analysis.[1]

Conclusion

alpha-D-glucose-¹³C₆,d₇ is an indispensable tool for researchers in the life sciences. Its dual-labeling feature provides a multi-faceted approach to understanding complex metabolic networks. The data and protocols presented in this guide offer a foundation for the application of this tracer in sophisticated metabolic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-D-glucose-13C6,d7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: α -D-Glucose-¹³C₆,d₇ for Advanced Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15138392#alpha-d-glucose-13c6-d7-certificate-of-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com